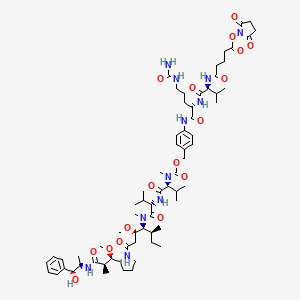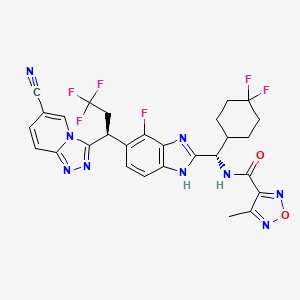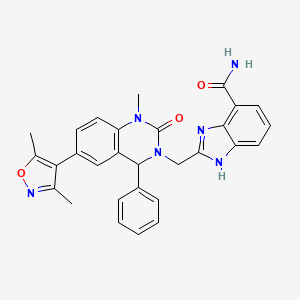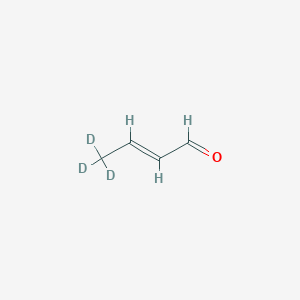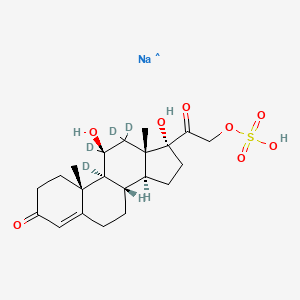![molecular formula C27H38N6O2 B15143510 N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LSD1-IN-20 is a compound that inhibits lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of specific lysine residues on histone proteins. This enzyme plays a crucial role in the regulation of gene expression and is implicated in various diseases, including cancer. LSD1-IN-20 has shown potential as a therapeutic agent due to its ability to modulate epigenetic marks and influence gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LSD1-IN-20 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of LSD1-IN-20 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution and addition reactions.
Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of LSD1-IN-20 involves scaling up the synthetic route while ensuring high yield and purity. This process includes optimization of reaction conditions, use of efficient catalysts, and implementation of robust purification techniques.
化学反应分析
Types of Reactions
LSD1-IN-20 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of LSD1-IN-20 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
LSD1-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation.
Biology: Investigated for its effects on gene expression and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for cancer and other diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies.
作用机制
LSD1-IN-20 exerts its effects by inhibiting the activity of lysine-specific demethylase 1. This inhibition prevents the demethylation of histone proteins, leading to changes in gene expression. The molecular targets of LSD1-IN-20 include histone H3 lysine 4 and histone H3 lysine 9. The pathways involved in its mechanism of action include the regulation of transcriptional activation and repression.
相似化合物的比较
LSD1-IN-20 is unique compared to other LSD1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Tranylcypromine: A non-selective inhibitor of LSD1.
Iadademstat: A selective LSD1 inhibitor with a different chemical scaffold.
Bomedemstat: Another selective LSD1 inhibitor with distinct pharmacological properties.
LSD1-IN-20 stands out due to its high potency and selectivity, making it a valuable tool for research and potential therapeutic applications.
属性
分子式 |
C27H38N6O2 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
4-N-(1-benzylpiperidin-4-yl)-2-N-[3-(dimethylamino)propyl]-6,7-dimethoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C27H38N6O2/c1-32(2)14-8-13-28-27-30-23-18-25(35-4)24(34-3)17-22(23)26(31-27)29-21-11-15-33(16-12-21)19-20-9-6-5-7-10-20/h5-7,9-10,17-18,21H,8,11-16,19H2,1-4H3,(H2,28,29,30,31) |
InChI 键 |
YYFDMPHIONBOKZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC=CC=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


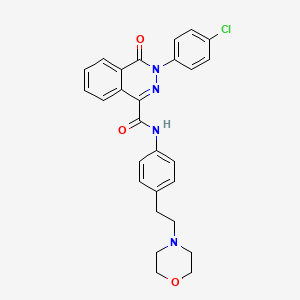

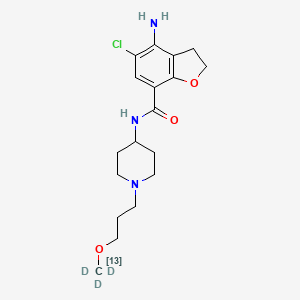

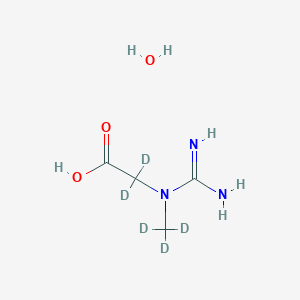

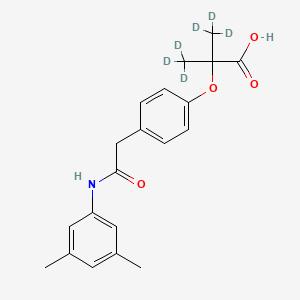
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
